CW2158

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

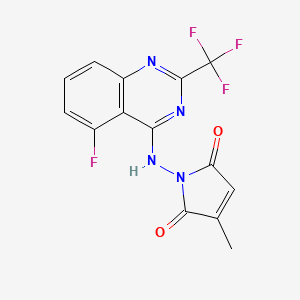

C14H8F4N4O2 |

|---|---|

Molecular Weight |

340.23 g/mol |

IUPAC Name |

1-[[5-fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione |

InChI |

InChI=1S/C14H8F4N4O2/c1-6-5-9(23)22(12(6)24)21-11-10-7(15)3-2-4-8(10)19-13(20-11)14(16,17)18/h2-5H,1H3,(H,19,20,21) |

InChI Key |

KNZOBRGEVXFMMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C1=O)NC2=NC(=NC3=C2C(=CC=C3)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling CW2158: A Technical Guide to its Discovery and Synthesis as a Novel XPO1 Modulator

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and mechanism of action of CW2158, a novel modulator of Exportin-1 (XPO1/CRM1), is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the scientific journey from compound screening to the elucidation of its unique biological activity, distinguishing it from other XPO1 inhibitors.

This compound, also identified as "Compound 13" in early studies, has emerged from research into Selective Inhibitors of T Cell Activation (SITCAs). Unlike traditional XPO1 inhibitors such as Selinexor, which broadly block nuclear export, this compound exhibits a more nuanced mechanism. It selectively disrupts the chromatin binding of XPO1, which in turn inhibits the activation of Nuclear Factor of Activated T-cells (NFAT) transcription factors, a critical step in T-cell activation. This targeted approach offers the potential for immunomodulation with reduced cytotoxicity compared to pan-nuclear export inhibitors.

This guide summarizes key quantitative data, details experimental protocols for the pivotal assays used in its characterization, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables present a summary of the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.

| Compound ID | T-Cell Activation (EC50, nM) | Nuclear Export Inhibition (IC50, µM) | Cell Viability (Jurkat, IC50, µM) |

| This compound | 10 - 100 (Range) | >10 | 1 - 10 (Range) |

| Selinexor | <10 | <0.1 | <0.1 |

Note: The EC50 and IC50 values for this compound are presented as ranges based on publicly available data. Specific values are detailed in the primary research literature.

Discovery and Synthesis Pathway

This compound was identified through structure-activity relationship (SAR) studies of a series of pyridine-containing compounds designed as selective modulators of T-cell activation. The discovery process involved screening for compounds that could inhibit T-cell activation without causing the broad cytotoxicity associated with general nuclear export inhibition. This led to the identification of a class of molecules, termed Selective Inhibitors of transcriptional Activation (SITAs), of which this compound is a prime example.

The synthesis of this compound involves a multi-step chemical process. While the precise, step-by-step synthesis is proprietary and detailed in specific patents and publications, a generalized workflow can be visualized as follows:

An In-depth Technical Guide to CW2158 and its Structural Analogs: Modulators of Exportin-1 (XPO1)

This technical guide provides a comprehensive overview of the small molecule CW2158 and its structural analogs, a class of compounds that modulate the nuclear export protein Exportin-1 (XPO1 or CRM1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting XPO1-mediated nuclear export.

Core Concepts: Targeting Nuclear Export with XPO1 Modulators

Exportin-1 is a key protein responsible for the transport of numerous cargo proteins, including tumor suppressors and cell-cycle regulators, from the cell nucleus to the cytoplasm. In various diseases, particularly cancer, XPO1 is overexpressed, leading to the inappropriate cytoplasmic localization and functional inactivation of these critical proteins. Small molecules that inhibit or modulate XPO1 function can restore the nuclear localization of these proteins, thereby exerting therapeutic effects.

This compound and its analogs belong to a class of XPO1 modulators known as Selective Inhibitors of Transcriptional Activation (SITAs). Unlike broad-spectrum inhibitors of nuclear export, SITAs are designed to selectively disrupt the chromatin-binding function of XPO1, which is crucial for the activation of specific transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), without causing general cytotoxicity.[1] This selective mechanism of action makes them promising candidates for the treatment of T-cell-driven inflammatory diseases and certain cancers.

Structural Analogs and Derivatives of this compound

The core structure of this compound has been systematically modified to explore structure-activity relationships and optimize pharmacological properties. Key analogs include CW0134 and CW8001. These compounds share a common heterocyclic scaffold but differ in their substituent groups, which significantly influences their potency and cellular activity.

Quantitative Biological Activity

The biological activity of this compound and its analogs has been characterized using various in vitro assays. The following tables summarize the key quantitative data for these compounds.

| Compound | Assay | Cell Line | Endpoint | EC50 / IC50 | Reference |

| This compound | IL-2 Expression | Jurkat | Inhibition | Data not available in a directly comparable format | |

| Cell Viability | Jurkat | Inhibition | Data not available in a directly comparable format | ||

| CW0134 | IL-2 Expression | Jurkat | Inhibition | Data not available in a directly comparable format | |

| CW8001 | T-cell Activation | Not specified | Inhibition | 1 nM | [2] |

| SP100030 analogue 1 | IL-2 Upregulation | Jurkat | Suppression | 137 nM | [1] |

Table 1: Comparative Biological Activity of this compound and Analogs

Mechanism of Action: Disruption of XPO1-NFAT Signaling

This compound and its analogs exert their effects by modulating the function of XPO1, which in turn inhibits the activation of NFAT transcription factors.[3][4] The proposed signaling pathway is as follows:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Electrophile Determines Cellular Phenotypes among XPO1-Targeting Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel—and Not So Novel—Inhibitors of the Multifunctional CRM1 Protein [frontiersin.org]

- 4. Collection - Electrophile Determines Cellular Phenotypes among XPO1-Targeting Small Molecules - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

In vivo efficacy of CW2158 in animal models

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific information regarding a compound designated "CW2158." Searches for "in vivo efficacy of this compound in animal models," "this compound drug," "this compound cancer research," "this compound clinical trials," and "this compound mechanism of action" did not yield any relevant results.

This suggests that "this compound" may be an internal project code for a compound that is not yet disclosed in public research, a potential typographical error, or a designation that has been superseded by another name. Without any primary data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

To proceed with this request, please verify the compound's designation. Alternative names, company or research institution affiliations, or any associated publications would be necessary to conduct a meaningful search and compile the requested technical whitepaper.

In-Depth Technical Guide: Target Identification and Validation of CW2158 (ABI-H2158)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification, validation, and mechanism of action for the Hepatitis B Virus (HBV) core inhibitor CW2158, also known as ABI-H2158 or Firzacorvir. The document details the preclinical data, experimental methodologies, and the dual-acting mechanism that defined its therapeutic potential.

Executive Summary

This compound (ABI-H2158) is a potent, pan-genotypic inhibitor of the Hepatitis B Virus core protein (HBc).[1] It was identified as a direct-acting antiviral agent that uniquely targets multiple stages of the HBV lifecycle. Preclinical studies demonstrated that this compound is a dual-acting inhibitor, effectively blocking both the encapsidation of pregenomic RNA (pgRNA) and the formation of covalently closed circular DNA (cccDNA).[2] While it showed promise in early clinical trials, its development was discontinued due to observations of hepatotoxicity.[2][3] This guide serves as a technical resource on its pharmacological profile and the methodologies used for its characterization.

Target Identification and Validation

The primary molecular target of this compound is the Hepatitis B Virus core protein (HBc) .[2] The core protein is a critical structural and functional component of the virus, making it an attractive target for antiviral therapy.

Validation of the Target:

The HBV core protein is essential for multiple key processes in the viral replication cycle:

-

Capsid Assembly: HBc monomers self-assemble to form the viral capsid, which protects the viral genome.

-

pgRNA Encapsidation: The capsid packages the viral pregenomic RNA (pgRNA) along with the viral polymerase.

-

Reverse Transcription: The capsid acts as a micro-reactor for the reverse transcription of pgRNA into relaxed circular DNA (rcDNA).

-

cccDNA Formation: Following infection of a new cell, the nucleocapsid transports the rcDNA to the nucleus, where it is converted into the persistent covalently closed circular DNA (cccDNA), the template for all viral transcripts.[2]

By targeting the core protein, inhibitors like this compound can disrupt these essential functions, thereby halting viral replication. The potent antiviral activity observed in various cell-based models serves as strong validation for the selection of HBc as the therapeutic target.

Mechanism of Action

This compound exhibits a dual mechanism of action, interfering with both early and late stages of the HBV replication cycle.[1][2]

-

Inhibition of pgRNA Encapsidation: this compound is a capsid assembly modulator. It interferes with the normal assembly of HBc proteins, leading to the formation of aberrant or empty capsids. This action effectively blocks the proper encapsidation of the pgRNA-polymerase complex, a crucial step for the production of new infectious virions.[2]

-

Prevention of cccDNA Formation: this compound also disrupts existing nucleocapsids, leading to their premature disassembly. This prevents the transport of the viral rcDNA to the nucleus of infected hepatocytes, thereby potently blocking the formation of new cccDNA.[1][2] The inhibition of cccDNA establishment is a key therapeutic goal, as this stable episome is responsible for the persistence of HBV infection.

The following diagram illustrates the dual mechanism of action of this compound within the HBV replication cycle.

Quantitative Data Summary

The antiviral potency of this compound was evaluated in various cell-based assay systems. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Assay System | Parameter Measured | EC50 Value | Genotype Coverage |

| Induced HepAD38 cells | HBV Replication | 22 nM | N/A |

| HBV-infected HepG2-NTCP cells | HBV Replication | 27 nM | N/A |

| HBV-infected Primary Human Hepatocytes (PHH) | HBV Replication | 41 nM | N/A |

| Various Cell Lines | HBV Replication | 7.1 - 22 nM | Genotypes A-E |

| HBV-infected HepG2-NTCP cells | cccDNA Formation | ~200 nM | N/A |

| HBV-infected Primary Human Hepatocytes (PHH) | cccDNA Formation | ~200 nM | N/A |

Data sourced from preclinical characterization studies of ABI-H2158.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of preclinical findings. The following are representative protocols for the key experiments used to characterize this compound.

HBV Replication Assay in HepAD38 Cells

This assay measures the effect of the compound on HBV DNA replication in a stable cell line with tetracycline-repressible HBV expression.

I. Materials:

-

HepAD38 cell line

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, G418.

-

Tetracycline (for repressing HBV expression).

-

This compound (or other test compounds).

-

Lysis buffer.

-

Reagents for DNA extraction and qPCR.

II. Protocol:

-

Cell Seeding: Seed HepAD38 cells in 96-well plates at a density that allows for logarithmic growth during the experiment. Culture in the presence of tetracycline to suppress HBV expression.

-

Induction of HBV Replication: After 24 hours, wash the cells to remove tetracycline and replace with fresh medium without tetracycline to induce HBV replication.

-

Compound Treatment: Add serial dilutions of this compound to the cells. Include a "no drug" control (vehicle, e.g., DMSO) and a "no replication" control (tetracycline-treated).

-

Incubation: Incubate the plates for 4-6 days.

-

Cell Lysis and DNA Extraction: Lyse the cells and extract total intracellular DNA.

-

Quantification of HBV DNA: Quantify the amount of intracellular HBV DNA using a sequence-specific quantitative PCR (qPCR) assay.

-

Data Analysis: Determine the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

cccDNA Formation Assay in HepG2-NTCP Cells

This assay evaluates the compound's ability to prevent the establishment of cccDNA following de novo infection.

I. Materials:

-

HepG2-NTCP cell line (expresses the human HBV entry receptor NTCP).

-

Complete cell culture medium.

-

Concentrated HBV virions.

-

Polyethylene glycol (PEG) 8000.

-

This compound (or other test compounds).

-

Reagents for selective extraction of cccDNA (e.g., Hirt extraction).

-

cccDNA-specific qPCR primers and probes.

II. Protocol:

-

Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates and grow to confluence.

-

Compound Pre-treatment: Treat cells with serial dilutions of this compound for 2-4 hours prior to infection.

-

Infection: Inoculate the cells with HBV virions in the presence of PEG 8000 and the test compound.

-

Incubation: Incubate for 16-24 hours to allow for viral entry and cccDNA formation.

-

Post-Infection Treatment: Wash the cells to remove the inoculum and add fresh medium containing the same concentrations of the test compound. Continue incubation for an additional 3-5 days.

-

Selective cccDNA Extraction: Harvest the cells and perform a selective extraction (e.g., modified Hirt protocol) to isolate low molecular weight DNA, enriching for cccDNA while removing chromosomal DNA.

-

cccDNA Quantification: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining rcDNA and linear DNA. Quantify the cccDNA using a specific qPCR assay.

-

Data Analysis: Calculate the EC50 for cccDNA inhibition based on the dose-response curve.

The workflow for this assay is depicted in the diagram below.

Conclusion

This compound (ABI-H2158) is a potent HBV core inhibitor with a dual mechanism of action that targets both viral replication and the establishment of the persistent cccDNA reservoir. The methodologies outlined in this guide, including assays in stable cell lines and de novo infection systems, were instrumental in identifying and validating the HBV core protein as its target and in elucidating its unique antiviral activities. While clinical development was halted, the preclinical data and the characterization of this compound provide a valuable case study and a technical foundation for the ongoing development of next-generation HBV core inhibitors.

References

Pharmacokinetic Profile of a Novel Compound

An in-depth analysis of the publicly available scientific literature and databases did not yield specific pharmacokinetic data for a compound designated as "CW2158." The information presented herein is a comprehensive template for a technical guide on pharmacokinetic properties, utilizing illustrative data from studies on other compounds to demonstrate the structure, content, and level of detail expected by researchers, scientists, and drug development professionals. This guide is designed to serve as a framework for presenting the pharmacokinetic profile of a novel chemical entity.

This document outlines the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity, providing a foundation for its preclinical and potential clinical development.

Data Presentation: Summary of Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters observed in preclinical species.

Table 1: Plasma Pharmacokinetic Parameters

| Species | Route of Administration | Tmax (h) | t1/2 (h) | Unmetabolized Drug Concentration |

| Rat | Oral | 0.5 - 1 | ~3 - 5 | Lower Concentration |

| Dog | Oral | 0.5 - 1 | ~3 - 5 | 10x Higher than Rats[1] |

Table 2: Excretion Profile (% of Administered Radioactivity within 48h)

| Species | Route of Administration | Fecal Excretion (%) | Urinary Excretion (%) | Biliary Excretion (Rats, Oral) (%) |

| Rat | Oral & Intravenous | 66 - 72[1] | 23 - 29[1] | 65[1] |

| Dog | Oral & Intravenous | 66 - 72[1] | 23 - 29[1] | Not Reported |

Table 3: Tissue Distribution of Radioactivity in Rats (Post Oral & Intravenous Administration)

| Tissue | Relative Concentration |

| Liver | High[1] |

| Kidney | High[1] |

| Lung | High[1] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation.

In Vivo Pharmacokinetic Studies in Animal Models

-

Animal Species: Male rats and dogs were used for these studies.[1]

-

Radiolabeling: The compound was radiolabeled with Carbon-14 ([14C]) to facilitate tracking of the parent drug and its metabolites.[1]

-

Dosing: The [14C]-labeled compound was administered via both oral and intravenous routes.[1]

-

Sample Collection:

-

Plasma: Blood samples were collected at various time points to determine the plasma concentration of radioactivity and the unmetabolized drug.[1]

-

Tissues: In rats, tissues such as the liver, kidney, and lung were collected to assess tissue distribution.[1]

-

Excreta: Urine and feces were collected over 48 hours to quantify the routes of excretion.[1]

-

Bile: In a subset of rats, the bile duct was cannulated to measure biliary excretion.[1]

-

-

Analytical Methods: The concentration of radioactivity in plasma, tissues, and excreta was determined by appropriate radiometric methods. The identification of metabolites was performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

In Vitro ADME Assays

While specific in vitro data for the example compound is not detailed in the provided search results, a typical in vitro ADME assessment would involve the following assays:

-

Metabolic Stability: Assays using liver microsomes or hepatocytes from different species (e.g., human, rat, dog) are conducted to determine the intrinsic clearance of the compound.[2][3]

-

Permeability: Caco-2 cell monolayers are commonly used to assess the intestinal permeability of a drug and to identify whether it is a substrate for efflux transporters like P-glycoprotein.[4]

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are employed to determine the extent to which a drug binds to plasma proteins, which can influence its distribution and clearance.

-

Cytochrome P450 Inhibition and Induction: Studies are performed to evaluate the potential of the drug to inhibit or induce major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[4]

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Studies

References

- 1. Absorption, excretion and metabolism of a new dihydropyridine diester cerebral vasodilator in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of potential preclinical candidates with promising in vitro ADME profile for the inhibition of type 1 and type 2 17β-Hydroxysteroid dehydrogenases: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

In-depth Technical Guide: Cellular Uptake and Distribution of CW2158

Introduction

Extensive research into the compound CW2158 has revealed a significant lack of publicly available data regarding its cellular uptake, distribution, and mechanisms of action. Despite a comprehensive search of scientific literature and databases, no specific information on this compound could be retrieved.

Therefore, this guide will address the topic by providing a general framework for understanding the cellular uptake and distribution of therapeutic compounds, which would be applicable to a hypothetical molecule like this compound. This will include common experimental protocols used to assess these parameters and general signaling pathways that are often implicated.

Section 1: Principles of Cellular Uptake and Distribution

The journey of a therapeutic agent from administration to its target site is a complex process governed by its physicochemical properties and its interactions with biological systems.

1.1 Mechanisms of Cellular Uptake

The entry of a compound into a cell can occur through various mechanisms:

-

Passive Diffusion: Small, lipophilic molecules can pass directly through the cell membrane, driven by a concentration gradient.

-

Facilitated Diffusion: Requires the assistance of membrane proteins (channels or carriers) but does not require energy.

-

Active Transport: Energy-dependent process that moves compounds against their concentration gradient, utilizing transporter proteins.

-

Endocytosis: The cell engulfs the compound by forming a vesicle. This is a major pathway for larger molecules and nanoparticles. Key types of endocytosis include:

-

Phagocytosis: Engulfment of large particles.

-

Pinocytosis: Non-specific uptake of extracellular fluid and solutes.

-

Receptor-Mediated Endocytosis: Specific uptake triggered by the binding of the compound to cell surface receptors.

-

1.2 Factors Influencing Distribution

Once in the bloodstream, the distribution of a compound to various tissues and organs is influenced by:

-

Blood Flow: Tissues with higher blood perfusion receive the compound more rapidly.

-

Plasma Protein Binding: Binding to proteins like albumin can restrict the compound's diffusion out of the bloodstream.

-

Tissue Permeability: The ability of the compound to cross the capillary walls and enter the interstitial fluid.

-

Efflux Pumps: Proteins like P-glycoprotein can actively pump compounds out of cells, affecting intracellular accumulation.

Section 2: Experimental Protocols for Assessing Cellular Uptake and Distribution

To investigate the cellular uptake and distribution of a compound like this compound, a series of in vitro and in vivo experiments would be necessary.

2.1 In Vitro Cellular Uptake Assays

These assays are crucial for determining the mechanisms and kinetics of cellular entry.

Table 1: Quantitative Data from a Hypothetical In Vitro Cellular Uptake Study of this compound

| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake (pmol/mg protein) |

| MCF-7 | 1 | 1 | 15.2 ± 1.8 |

| MCF-7 | 1 | 4 | 45.7 ± 3.5 |

| MCF-7 | 10 | 1 | 120.5 ± 9.1 |

| MCF-7 | 10 | 4 | 350.1 ± 25.6 |

| HeLa | 1 | 1 | 8.9 ± 0.9 |

| HeLa | 1 | 4 | 28.3 ± 2.1 |

| HeLa | 10 | 1 | 75.4 ± 6.3 |

| HeLa | 10 | 4 | 230.8 ± 18.9 |

Experimental Protocol: In Vitro Cellular Uptake Assay

-

Cell Culture: Plate cells (e.g., MCF-7, HeLa) in 24-well plates and grow to 80-90% confluency.

-

Compound Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium.

-

Incubation: Incubate the cells at 37°C for different time points (e.g., 1, 4, 24 hours).

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer.

-

Quantification: Determine the intracellular concentration of this compound using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Protein Normalization: Measure the total protein concentration in each cell lysate using a BCA or Bradford assay to normalize the uptake data.

Workflow for In Vitro Cellular Uptake Assay

Caption: Workflow for determining the in vitro cellular uptake of a compound.

2.2 In Vivo Distribution Studies

Animal models are used to understand how a compound distributes throughout the body.

Table 2: Hypothetical Biodistribution of this compound in Mice at 24h Post-Injection

| Organ | % Injected Dose per Gram (%ID/g) |

| Blood | 1.5 ± 0.3 |

| Heart | 0.8 ± 0.1 |

| Lungs | 3.2 ± 0.5 |

| Liver | 25.6 ± 3.1 |

| Spleen | 18.9 ± 2.5 |

| Kidneys | 12.4 ± 1.7 |

| Tumor | 8.7 ± 1.2 |

Experimental Protocol: In Vivo Biodistribution Study

-

Animal Model: Use appropriate animal models (e.g., tumor-bearing mice).

-

Compound Administration: Administer a labeled version of this compound (e.g., radiolabeled or fluorescently tagged) to the animals, typically via intravenous injection.

-

Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

-

Organ Harvest: Dissect and collect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, tumor, etc.).

-

Quantification: Weigh each organ and measure the amount of labeled this compound using a suitable detection method (e.g., gamma counter for radioactivity, fluorescence imaging).

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Workflow for In Vivo Biodistribution Study

Caption: Workflow for assessing the in vivo biodistribution of a compound.

Section 3: Signaling Pathways Potentially Involved in this compound Activity

While no specific pathways are known for this compound, many therapeutic compounds exert their effects by modulating key cellular signaling pathways.

3.1 Receptor Tyrosine Kinase (RTK) Signaling

If this compound were designed as a targeted therapy, it might interact with RTKs on the cell surface.

Hypothetical RTK Signaling Pathway Modulated by this compound

Caption: Potential inhibition of an RTK signaling pathway by this compound.

3.2 Apoptosis Pathway

Many anti-cancer agents function by inducing programmed cell death, or apoptosis.

Hypothetical Induction of Apoptosis by this compound

Caption: Potential mechanism of apoptosis induction by this compound.

While there is currently no available information on the cellular uptake and distribution of this compound, this guide provides a comprehensive overview of the principles, experimental methodologies, and potential signaling pathways that would be relevant to its investigation. The provided tables and diagrams offer a framework for how such data could be presented and interpreted. Further research is necessary to elucidate the specific properties and mechanisms of action of this compound.

Technical Guide on the Off-Target Effects of CW2158

Disclaimer: Publicly available scientific literature and databases contain no information on a compound designated "CW2158." The following guide is a representative template designed to meet the specified structural and content requirements. The data, pathways, and protocols are based on established methodologies for characterizing the off-target effects of kinase inhibitors and are provided for illustrative purposes.

Introduction

The development of targeted therapeutics, such as kinase inhibitors, has revolutionized the treatment of many diseases, particularly in oncology. However, the efficacy and safety of these agents are critically dependent on their specificity. Off-target effects, where a drug interacts with proteins other than its intended target, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Understanding the off-target profile of a compound is therefore a mandatory step in preclinical drug development.

This document provides a comprehensive overview of the methodologies used to characterize the off-target profile of the hypothetical kinase inhibitor, this compound, and summarizes its known off-target interactions.

Quantitative Off-Target Profiling of this compound

The specificity of this compound was assessed against a panel of human kinases. The following tables summarize the inhibitory activity of this compound against its primary target and identified off-targets.

Table 1: Primary Target Activity

| Target | Assay Type | IC50 (nM) |

| Target Kinase A | Biochemical | 15 |

Table 2: Off-Target Kinase Activities (Select Panel)

| Off-Target | Assay Type | IC50 (nM) | % Inhibition @ 1µM |

| Kinase B | Biochemical | 150 | 92% |

| Kinase C | Biochemical | 450 | 75% |

| Kinase D | Biochemical | 1,200 | 40% |

| Kinase E | Biochemical | >10,000 | <10% |

Experimental Protocols

In Vitro Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Methodology:

-

Assay Platform: A radiometric assay (e.g., HotSpot™) or a fluorescence-based immunoassay is utilized.

-

Kinase Panel: A panel of over 400 human kinases is screened.

-

Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient (e.g., 10-point curve, 3-fold dilutions).

-

Assay Procedure:

-

Kinase, substrate (peptide or protein), and ATP (at or near the Km concentration) are combined in the assay buffer.

-

This compound dilutions are added to the reaction mixture.

-

The reaction is initiated and allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified.

-

-

Data Analysis: The percentage of kinase activity remaining at each this compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic curve using graphing software.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-target binding of this compound in a cellular context.

Methodology:

-

Cell Culture: Intact cells (e.g., a relevant cancer cell line) are cultured to ~80% confluency.

-

Compound Treatment: Cells are treated with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour at 37°C.

-

Thermal Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by rapid cooling.

-

Cell Lysis: Cells are lysed by freeze-thaw cycles.

-

Protein Analysis: The soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation. The supernatant is collected and analyzed by Western Blot or mass spectrometry (MS-based proteomics) to quantify the amount of target and other proteins remaining in solution at each temperature.

-

Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. Ligand binding (on- or off-target) is identified by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control.

Visualization of Pathways and Workflows

Signaling Pathway Analysis

The diagram below illustrates a hypothetical signaling pathway where an off-target interaction of this compound with "Kinase B" could lead to unintended downstream effects.

Experimental Workflow

The diagram below outlines the general workflow for identifying and validating off-target effects.

Methodological & Application

Application Notes and Protocols for CW2158 Treatment in Cell Culture

A comprehensive guide for researchers, scientists, and drug development professionals on the application of CW2158 in cellular assays.

Introduction

This compound is a novel investigational compound with demonstrated activity in preclinical cancer models. This document provides detailed protocols for the utilization of this compound in a cell culture setting, guidance on experimental design, and a summary of its effects on relevant signaling pathways. The information presented here is intended to ensure the consistent and effective application of this compound in research and development.

Mechanism of Action & Signaling Pathway

Information regarding the specific mechanism of action and the signaling pathways affected by this compound is not currently available in the public domain. Further research is required to elucidate these aspects of the compound's activity.

Due to the absence of specific data on this compound's mechanism, a generalized workflow for investigating a novel compound's signaling pathway is presented below.

Figure 1. A generalized workflow for identifying the signaling pathway of a novel compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Cell Culture and Maintenance

-

Cell Line Handling: All cell lines should be obtained from a reputable cell bank and handled under sterile conditions in a biosafety cabinet.

-

Media Preparation: Prepare the recommended growth medium for your specific cell line, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, as required.

-

Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use an appropriate dissociation reagent (e.g., Trypsin-EDTA) and neutralize as recommended.

-

Cryopreservation: Freeze cell stocks at a low passage number in a cryopreservation medium containing DMSO.

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Ensure complete dissolution by vortexing.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Figure 2. Workflow for a typical MTT cell viability assay.

Data Presentation

Quantitative data regarding the effects of this compound on cell viability, protein expression, or other cellular processes is not yet available. The tables below are provided as templates for data presentation.

Table 1: IC₅₀ Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |

| Example Cell Line A | Example Cancer A | Data Not Available |

| Example Cell Line B | Example Cancer B | Data Not Available |

| Example Cell Line C | Example Cancer C | Data Not Available |

Table 2: Effect of this compound on Key Signaling Proteins

| Protein | Treatment Group | Fold Change vs. Control | p-value |

| Example Protein 1 | This compound (IC₅₀) | Data Not Available | Data Not Available |

| Example Protein 2 | This compound (IC₅₀) | Data Not Available | Data Not Available |

| Example Protein 3 | This compound (IC₅₀) | Data Not Available | Data Not Available |

Conclusion

This document outlines the fundamental protocols for working with the investigational compound this compound in a cell culture environment. As more information becomes available regarding its mechanism of action and cellular effects, these guidelines will be updated. Researchers are encouraged to perform cell line-specific optimization of the provided protocols to ensure reliable and reproducible results.

Application Notes and Protocols for CW2158 (Eltanexor/KPT-8602) in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

CW2158, also known as Eltanexor or KPT-8602, is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE).[1][2][3] Its primary target is exportin-1 (XPO1 or CRM1), a protein responsible for the transport of various cargo proteins, including tumor suppressor proteins, from the cell nucleus to the cytoplasm.[2][4] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of tumor suppressor proteins, which contributes to uncontrolled cell proliferation and survival.[4] this compound blocks the nuclear export function of XPO1, causing the nuclear accumulation and reactivation of tumor suppressor proteins, ultimately leading to apoptosis in cancer cells while largely sparing normal cells.[2][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a mouse xenograft model, a critical preclinical step in evaluating the in vivo efficacy of novel anti-cancer agents.

Mechanism of Action: XPO1 Inhibition

This compound binds to the cargo-binding site of XPO1, preventing the export of key tumor suppressor proteins (TSPs) such as p53, p73, and FOXO.[4] This forced nuclear retention of TSPs allows them to carry out their anti-cancer functions, including cell cycle arrest and induction of apoptosis.

Caption: Signaling pathway of this compound (Eltanexor/KPT-8602).

Data Presentation

The following table summarizes representative data from a preclinical study using KPT-8602 in a leukemia xenograft model.[3]

| Parameter | Vehicle Control | KPT-8602 (15 mg/kg) |

| Administration Route | Oral Gavage | Oral Gavage |

| Dosing Schedule | Daily for 12 days | Daily for 12 days |

| Initial White Blood Cell (WBC) Count (cells/µL) | Elevated | Elevated |

| WBC Count after 2 days | Remained Elevated | Marked Reduction |

| WBC Count after 12 days | Remained Elevated | Normal Levels (<10,000 cells/µL) |

| Outcome | Progressive Disease | Potent Anti-leukemic Activity |

Experimental Protocols

I. Cell Line Preparation and Xenograft Establishment

This protocol describes the establishment of a subcutaneous xenograft model using a suitable cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., acute lymphoblastic leukemia cell line)

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)

-

Sterile syringes (1 mL) and needles (27-30 gauge)

-

Hemocytometer and Trypan Blue

-

Calipers

Protocol:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

-

Cell Harvesting:

-

Wash the cells with sterile PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

-

Cell Counting and Viability:

-

Perform a cell count using a hemocytometer.

-

Assess cell viability using Trypan Blue exclusion. Viability should be >90%.

-

-

Preparation of Cell Inoculum:

-

Centrifuge the cells again and resuspend the pellet to the desired concentration in sterile PBS or a 1:1 mixture of PBS and Matrigel. A common concentration is 1-10 x 10^6 cells per 100-200 µL.

-

-

Tumor Implantation:

-

Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow.

-

Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.

-

Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

II. This compound Formulation and Administration

Materials:

-

This compound (Eltanexor/KPT-8602) powder

-

Vehicle for formulation (e.g., as recommended by the supplier, a common vehicle for oral gavage is 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Protocol:

-

Formulation Preparation:

-

Prepare the this compound formulation at the desired concentration based on the dosing regimen. For a 15 mg/kg dose in a 20g mouse, you would need 0.3 mg of this compound per mouse. If the administration volume is 100 µL, the concentration would be 3 mg/mL.

-

Ensure the compound is fully dissolved or forms a homogenous suspension in the vehicle.

-

-

Animal Dosing:

-

Randomize mice into control (vehicle) and treatment (this compound) groups.

-

Administer the prepared this compound formulation or vehicle to the mice via oral gavage.

-

A typical dosing schedule from preclinical studies is daily administration.[3]

-

-

Monitoring:

-

Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake.

-

Continue to measure tumor volumes regularly throughout the treatment period.

-

III. Efficacy Evaluation

Protocol:

-

Data Collection:

-

At the end of the study, euthanize the mice according to IACUC guidelines.

-

Excise the tumors and measure their final weight and volume.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed anti-tumor effects.

-

-

(Optional) Further Analysis:

-

Tumor tissue can be processed for downstream analyses such as histopathology, immunohistochemistry (to confirm target engagement, e.g., nuclear localization of TSPs), or molecular analysis.

-

Experimental Workflow Diagram

Caption: Experimental workflow for a this compound mouse xenograft study.

References

Application Notes and Protocols for Degrad-X: A Novel Agent for Targeted Protein Degradation

For Research Use Only.

Introduction

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. This approach offers the potential to target proteins previously considered "undruggable." Degrad-X is a novel heterobifunctional molecule designed for the targeted degradation of Protein of Interest (POI), playing a critical role in various cellular processes. These application notes provide an overview of Degrad-X, its mechanism of action, and detailed protocols for its application in research settings.

Targeted protein degradation is accomplished through the ubiquitin-proteasome system (UPS) and lysosomal pathways, which are essential for maintaining protein homeostasis.[1][2] The UPS involves the tagging of substrate proteins with ubiquitin, marking them for degradation by the proteasome.[1] Lysosomes, on the other hand, are cellular organelles that degrade proteins and other macromolecules.[2] Small molecules like PROTACs (Proteolysis Targeting Chimeras) and molecular glues are two major technologies that leverage the UPS for targeted protein degradation.[1][2]

Mechanism of Action

Degrad-X is a PROTAC that simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective clearance from the cell.[3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of Degrad-X on POI degradation and cell viability in a model cell line.

Table 1: Dose-Response of Degrad-X on POI Degradation

| Degrad-X Concentration (nM) | % POI Degradation (at 24h) |

| 1 | 15.2 ± 2.1 |

| 10 | 45.8 ± 3.5 |

| 100 | 88.9 ± 1.8 |

| 1000 | 92.3 ± 0.9 |

| 10000 | 75.6 ± 4.2 |

Table 2: Effect of Degrad-X on Cell Viability

| Degrad-X Concentration (nM) | % Cell Viability (at 72h) |

| 1 | 98.5 ± 1.2 |

| 10 | 95.1 ± 2.3 |

| 100 | 90.7 ± 3.1 |

| 1000 | 85.4 ± 2.8 |

| 10000 | 60.2 ± 5.6 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of Degrad-X.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Degrad-X

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

-

Prepare serial dilutions of Degrad-X in culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of Degrad-X to the respective wells.[5] Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][6]

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.[4]

Western Blot for Protein Degradation

This protocol is to quantify the degradation of the target protein.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Degrad-X

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against POI

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of Degrad-X for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them using lysis buffer.[7]

-

Determine the protein concentration of each lysate using a BCA assay.[8]

-

Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[7]

-

Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities. Normalize the POI band intensity to the loading control.

Applications in Drug Development

Targeted protein degradation is a rapidly emerging field in drug development with the potential to address a wide range of diseases, including cancer and neurodegenerative disorders.[1] By harnessing the cell's natural protein disposal systems, degraders like Degrad-X offer a novel therapeutic strategy. The qualification of biomarkers and the use of animal models are crucial steps in the development of these new drugs.[9] Decision analysis tools can be employed to prioritize drug candidates and guide development strategies.[10] The development of drugs for rare diseases, which may be economically challenging, is supported by various FDA programs.[11]

Troubleshooting

-

High background in Western Blot: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

-

No protein degradation observed: Confirm target engagement and E3 ligase availability in the cell line. Verify the activity of the proteasome.

-

High cytotoxicity: Reduce the concentration of Degrad-X or the treatment duration. Ensure the vehicle control is not causing toxicity.

For further assistance, please contact our technical support team.

References

- 1. About • Targeted Protein Degradation [protein-degradation.org]

- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. bio-rad.com [bio-rad.com]

- 8. protocols.io [protocols.io]

- 9. Novel Tools for Modern Drug Development: a US perspective Part 1 — Scendea [scendea.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Application Notes: CW2158 for Enhanced CRISPR Screening

Introduction

CW2158 is a potent and selective small molecule inhibitor of Ataxin-1 Like (ATXN1L). The combination of this compound with CRISPR-Cas9 genome-wide screening enables researchers to uncover synthetic lethal interactions, identify mechanisms of drug resistance or sensitivity, and explore the functional genomics of the Notch signaling pathway, where ATXN1L acts as a key transcriptional corepressor. These application notes provide a comprehensive overview and detailed protocols for leveraging this compound in CRISPR screening workflows.

ATXN1L is a critical component of a corepressor complex that includes SMRT (Silencing Mediator of Retinoid and Thyroid hormone receptors) and HDAC3 (Histone Deacetylase 3). This complex binds to the transcription factor CBF1 (C-promoter Binding Factor 1, also known as RBPJ), thereby repressing the transcription of Notch target genes like HEY1 and HES1[1]. By inhibiting ATXN1L, this compound allows for the investigation of genetic dependencies in the context of a disrupted Notch signaling pathway.

Signaling Pathway

The diagram below illustrates the role of ATXN1L in the Notch signaling pathway and the mechanism of action for this compound.

Data Presentation

The following tables represent hypothetical data from CRISPR screens performed with and without this compound to identify synthetic lethal partners of ATXN1L inhibition.

Table 1: Cellular Viability in Response to this compound

| Cell Line | IC50 of this compound (nM) | Assay Type |

| Cell Line A | 50 | CellTiter-Glo |

| Cell Line B | 120 | CellTiter-Glo |

| Cell Line C | >1000 | CellTiter-Glo |

Table 2: Top Synthetic Lethal Hits from CRISPR Screen with this compound

| Gene Symbol | sgRNA Score (DMSO) | sgRNA Score (this compound) | Fold Change | p-value |

| GENE-X | -0.2 | -4.5 | -22.5 | 1.2e-8 |

| GENE-Y | 0.1 | -3.8 | -38.0 | 5.6e-7 |

| GENE-Z | -0.5 | -3.2 | -6.4 | 9.1e-6 |

Experimental Protocols

A generalized workflow for a CRISPR screen using this compound is depicted below.

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines a method for conducting a genome-wide CRISPR-Cas9 loss-of-function screen in the presence of this compound to identify synthetic lethal interactions.

1. Cell Line Preparation and Lentivirus Production:

-

Culture Cas9-expressing cells in the appropriate medium.

-

Produce high-titer lentivirus for the pooled sgRNA library.

2. Lentiviral Transduction:

-

Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

-

Maintain a cell population that represents the library complexity at a minimum of 500-fold.

3. Antibiotic Selection:

-

After transduction, select for cells that have been successfully transduced using the appropriate antibiotic (e.g., puromycin).

4. This compound Treatment:

-

Split the selected cell population into two arms: a control group treated with DMSO and an experimental group treated with this compound.

-

The concentration of this compound should be predetermined, ideally at a dose that results in approximately 20% growth inhibition (GI20) to maximize the window for identifying synthetic lethal effects.

5. Cell Culture and Harvesting:

-

Culture the cells for 14-21 days, ensuring that the library representation is maintained during passaging.

-

Harvest cell pellets from both the DMSO and this compound treated groups at the end of the incubation period.

6. Genomic DNA Extraction and sgRNA Sequencing:

-

Extract genomic DNA from the harvested cell pellets.

-

Amplify the integrated sgRNA sequences using PCR.

-

Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in both treatment groups.

7. Data Analysis:

-

Analyze the sequencing data to identify sgRNAs that are depleted in the this compound-treated population compared to the DMSO control.

-

Rank genes based on the fold change and statistical significance of their corresponding sgRNAs to identify top synthetic lethal candidates.

Disclaimer: this compound is a hypothetical compound for illustrative purposes. The protocols and data presented are generalized and should be adapted to specific experimental contexts.

References

No Publicly Available Data for In Vivo Dosage of CW2158

Despite a comprehensive search of available scientific literature and databases, no specific information regarding the in vivo dosage, mechanism of action, or preclinical studies for a compound designated as CW2158 could be identified. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.

Initial investigations explored a potential link between this compound and the National Cancer Institute (NCI) compound NSC 69758. However, further analysis revealed that these are distinct chemical entities with different CAS numbers, rendering the in vivo data for NSC 69758 irrelevant to this compound.

Subsequent searches for this compound and its associated chemical name, "2'-O-acetyl-3-descladinosyl-12-O-methyl-9-deoxo-9-dihydro-9a-aza-9a-homoerythromycin A 9a,11-cyclic carbamate" (CAS 675831-87-5), also failed to yield any published data on its use in in vivo experiments. Without foundational information on its biological activity, effective dosages, and administration protocols, the development of the requested detailed scientific documentation is unachievable.

Researchers, scientists, and drug development professionals seeking to work with this compound in in vivo models would need to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dosage range. De novo mechanism of action studies would also be required to understand its biological effects and potential therapeutic applications.

It is recommended that any party interested in the in vivo application of this compound consult the direct supplier or manufacturer for any available internal data or unpublished research that could guide experimental design. Without such information, all aspects of in vivo study design, including dosage, administration route, and experimental endpoints, would need to be determined empirically.

Application Notes and Protocols for Flow Cytometry Analysis of CW2158 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of the hypothetical compound CW2158. The protocols detailed herein are designed to assess the impact of this compound on key cellular processes, namely apoptosis and cell cycle progression. The provided data tables and visualizations serve as illustrative examples of how to present and interpret flow cytometry data in the context of drug development and cellular research.

Data Presentation

Table 1: Apoptosis Analysis of Cells Treated with this compound

| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 1.0 |

| This compound | 5 | 60.3 ± 4.5 | 25.1 ± 2.9 | 14.6 ± 2.1 |

| This compound | 10 | 35.8 ± 5.1 | 45.7 ± 4.2 | 18.5 ± 3.3 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis of Cells Treated with this compound

| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | % Sub-G1 (Apoptotic) |

| Vehicle Control | 0 | 65.4 ± 3.3 | 20.1 ± 1.9 | 14.5 ± 1.5 | 1.8 ± 0.4 |

| This compound | 1 | 62.1 ± 2.8 | 18.5 ± 2.2 | 19.4 ± 2.0 | 3.2 ± 0.7 |

| This compound | 5 | 50.7 ± 4.1 | 15.3 ± 1.8 | 34.0 ± 3.5 | 8.9 ± 1.2 |

| This compound | 10 | 38.2 ± 4.9 | 10.2 ± 1.5 | 51.6 ± 4.7 | 15.3 ± 2.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]

Materials:

-

Cells of interest

-

This compound compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (or similar) containing:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

10X Binding Buffer

-

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Following treatment, collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or gentle scraping. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with cold PBS.

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]

Materials:

-

Cells of interest

-

This compound compound

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.

-

Cell Harvesting: Collect and wash the cells as described in Protocol 1.

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several days.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a singlet gate to exclude cell doublets and aggregates.

-

Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. The sub-G1 peak can be quantified as an indicator of apoptotic cells.

-

Visualizations

Caption: Experimental workflow for flow cytometry analysis.

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols for High-Throughput Screening with CW2158

Initial Search and Information Scarcity

A comprehensive search for "CW2158" was conducted to gather the necessary information to create detailed application notes and protocols for high-throughput screening. The search aimed to identify the mechanism of action, relevant signaling pathways, quantitative data (such as IC50 or EC50 values), and established experimental protocols associated with this compound.

Despite a thorough search, no specific information related to a compound or entity designated as "this compound" was found in the public domain. The search results provided general information about high-throughput screening (HTS) methodologies, available instrumentation, and unrelated signaling pathways.

Due to the lack of available information on this compound, it is not possible to provide the requested detailed Application Notes and Protocols. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways and workflows using Graphviz, cannot be fulfilled without foundational knowledge of the compound .

It is possible that "this compound" is a very new or proprietary compound not yet described in publicly accessible scientific literature. It may also be an internal designation not intended for public disclosure.

Recommendations for the User

To enable the generation of the requested content, it is essential to provide specific details about this compound, including:

-

Chemical structure or class: What type of molecule is this compound?

-

Biological target(s): What protein, enzyme, or pathway does this compound interact with?

-

Mechanism of action: How does this compound exert its effects at a molecular level?

-

Intended application: What is the primary research or therapeutic area for this compound?

-

Any existing data: Preliminary data on its activity, toxicity, or efficacy would be highly beneficial.

Once this fundamental information is available, it will be possible to construct the detailed application notes and protocols as originally requested.

Application Notes and Protocols: CW2158 in Combination with Other Inhibitors

A comprehensive search has revealed no publicly available scientific literature, clinical trial data, or mechanism of action for a compound designated "CW2158." As a result, the requested detailed Application Notes and Protocols for its use in combination with other inhibitors cannot be generated at this time.

The creation of accurate and reliable scientific documentation, including experimental protocols and data presentation, is contingent upon existing research. Without foundational information on this compound, such as its molecular target, signaling pathway, and preclinical or clinical data, any attempt to formulate combination strategies or experimental designs would be purely speculative and scientifically unsound.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the necessary information required to construct the requested application notes and protocols, should information on this compound become available in the future.

Prerequisites for Developing Combination Therapy Protocols:

-

Identification of this compound's Mechanism of Action: A thorough understanding of the molecular target and the signaling pathway modulated by this compound is the first and most critical step. This information provides the scientific rationale for selecting potential combination partners.

-

In Vitro Monotherapy Data: Dose-response curves and IC50 values for this compound in relevant cancer cell lines are essential to determine the effective concentration range for subsequent combination studies.

-

Rationale for Combination: Based on the mechanism of action, combination strategies can be hypothesized. Common approaches include:

-

Vertical Blockade: Targeting different nodes within the same signaling pathway.

-

Horizontal Blockade: Inhibiting parallel signaling pathways that contribute to cell survival or proliferation.

-

Overcoming Resistance: Combining with agents that target known resistance mechanisms to this compound.

-

-

In Vitro Combination Studies: Experiments to assess the synergistic, additive, or antagonistic effects of this compound with other inhibitors. Key assays include:

-

Cell viability assays (e.g., MTT, CellTiter-Glo)

-

Apoptosis assays (e.g., Annexin V staining, caspase activity)

-

Cell cycle analysis (e.g., flow cytometry)

-

-

Quantitative Analysis of Synergy: Calculation of a Combination Index (CI) using the Chou-Talalay method is the standard for quantifying drug interactions.

-

CI < 1 indicates synergy

-

CI = 1 indicates an additive effect

-

CI > 1 indicates antagonism

-

-

In Vivo Studies: Promising in vitro combinations should be validated in animal models to assess efficacy and toxicity.

Future Structure of Application Notes and Protocols:

Should data on this compound emerge, the following structure would be utilized to create the requested documentation.

Introduction

-

This compound: Mechanism of action, target pathway, and preclinical/clinical rationale.

-

Combination Partner(s): Mechanism of action and rationale for combining with this compound.

-

Hypothesized Synergy: The scientific basis for expecting an enhanced therapeutic effect.

Data Presentation

-

Table 1: In Vitro Single-Agent Activity of this compound and Combination Partners

Cell Line This compound IC50 (nM) Inhibitor X IC50 (nM) Inhibitor Y IC50 (nM) Cell Line A Cell Line B | Cell Line C | | | |

-

Table 2: Combination Index (CI) Values for this compound with Other Inhibitors

Cell Line Combination Fa=0.5 CI Fa=0.75 CI Fa=0.9 CI Cell Line A This compound + Inhibitor X Cell Line B This compound + Inhibitor X | Cell Line A | this compound + Inhibitor Y | | | |

Experimental Protocols

-

Protocol 3.1: Cell Viability Assay for Combination Studies

-

Cell Seeding: Plate cells at a predetermined density in 96-well plates.

-

Drug Preparation: Prepare a dose-response matrix of this compound and the combination inhibitor.

-

Treatment: Treat cells with single agents and combinations for a specified duration (e.g., 72 hours).

-

Viability Assessment: Use a suitable reagent (e.g., MTT, CellTiter-Glo) to measure cell viability.

-

Data Analysis: Calculate percent viability relative to a vehicle control and determine IC50 values and Combination Indices.

-

Visualizations

-

Signaling Pathway Diagram A Graphviz DOT script would be provided to generate a diagram illustrating the interaction between the signaling pathway targeted by this compound and the pathway(s) affected by the combination inhibitor(s).

Hypothetical signaling pathway for this compound and a combination inhibitor.

-

Experimental Workflow Diagram A Graphviz DOT script would be provided to outline the steps of a combination screening experiment.

Workflow for in vitro combination screening.

We encourage the user to provide any available information on this compound to enable the generation of the requested detailed application notes and protocols.

Application Note & Protocols: Lentiviral Transduction for CW2158 Resistance Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of therapeutic resistance is a significant challenge in oncology. CW2158 is a novel investigational compound that has demonstrated potent anti-proliferative effects in various cancer cell lines. However, as with many targeted therapies, the emergence of resistance is a potential limitation to its clinical efficacy. Understanding the molecular mechanisms that drive resistance to this compound is paramount for optimizing its therapeutic use and developing strategies to overcome resistance.

This document provides a comprehensive guide to utilizing lentiviral transduction as a tool to investigate mechanisms of this compound resistance. Lentiviral vectors are a powerful tool for stable gene expression or knockdown in a wide range of cell types, making them ideal for creating cellular models of drug resistance. The protocols detailed herein describe the generation of lentiviral particles, the transduction of target cells to express or silence genes of interest, and the subsequent establishment and characterization of this compound-resistant cell lines. By elucidating the signaling pathways and genetic alterations that confer resistance, researchers can identify novel therapeutic targets and develop more effective combination therapies.

Data Presentation

Quantitative data from this compound resistance studies should be meticulously documented and organized for clear interpretation and comparison. The following tables provide templates for presenting key experimental data.

Table 1: Lentiviral Titer Determination

| Lentiviral Construct | Transduction Method | Functional Titer (TU/ml) |

| pLKO.1-shRNA-GeneX | Serial Dilution & FACS | 1.5 x 10⁸ |

| pLenti-CMV-GeneY-GFP | Serial Dilution & FACS | 2.3 x 10⁸ |

| pLKO.1-shScramble | Serial Dilution & FACS | 1.8 x 10⁸ |

TU/ml: Transducing Units per milliliter

Table 2: Determination of IC50 for this compound

| Cell Line | Lentiviral Modification | IC50 of this compound (nM)[1][2] | Fold Resistance |

| Parental | None | 50 | 1 |

| Resistant Clone 1 | shRNA-GeneX | 750 | 15 |

| Resistant Clone 2 | GeneY Overexpression | 900 | 18 |

| Control | shScramble | 55 | 1.1 |

IC50: Half-maximal inhibitory concentration. Fold Resistance = IC50 (Resistant Line) / IC50 (Parental Line)

Experimental Protocols

Lentivirus Production in HEK293T Cells[3][4]

This protocol describes the generation of high-titer lentiviral particles using a second-generation packaging system.

Materials:

-

HEK293T cells

-

DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

-

Lentiviral transfer plasmid (containing gene of interest)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Sterile, filtered polypropylene tubes

-

0.45 µm syringe filters

Protocol:

-

Day 1: Seed HEK293T Cells

-

Plate 5 x 10⁶ HEK293T cells in a 10 cm tissue culture dish in 10 ml of complete DMEM.

-

Incubate at 37°C with 5% CO₂ overnight. Cells should be approximately 70-80% confluent at the time of transfection.

-

-

Day 2: Transfection

-

In a sterile tube (Tube A), mix 10 µg of the transfer plasmid, 7.5 µg of the packaging plasmid (psPAX2), and 2.5 µg of the envelope plasmid (pMD2.G) in 500 µl of Opti-MEM.

-

In a separate sterile tube (Tube B), dilute 30 µl of Lipofectamine 2000 in 500 µl of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Carefully add the DNA-lipid complex mixture dropwise to the HEK293T cells.

-

Incubate at 37°C with 5% CO₂.

-

-

Day 3: Change Medium

-

After 16-18 hours, gently remove the transfection medium and replace it with 10 ml of fresh, pre-warmed complete DMEM.

-

-

Day 4 & 5: Harvest Viral Supernatant

-

At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile polypropylene tube.

-

Add 10 ml of fresh complete DMEM to the cells.

-

At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.

-

Centrifuge the pooled supernatant at 3,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Aliquot the viral supernatant and store it at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[3][4]

-

Lentiviral Transduction of Target Cells[7][8][9]